Benzimidazole derivatives are classified as heterocyclic aromatic compounds. They are recognized for their potential applications in pharmaceuticals and agrochemicals due to their ability to interact with biological systems effectively.
The synthesis of benzimidazole derivatives, including 1-(ethoxymethyl)-(8ci), typically involves several methods:
The molecular structure of benzimidazole, 1-(ethoxymethyl)-(8ci) can be represented as follows:
The molecular formula for benzimidazole, 1-(ethoxymethyl)-(8ci) is C₉H₁₁N₂O, indicating it contains nine carbon atoms, eleven hydrogen atoms, two nitrogen atoms, and one oxygen atom.
Benzimidazole derivatives are known to participate in various chemical reactions:
The mechanism of action for benzimidazole derivatives often involves:
Benzimidazole derivatives have a wide range of applications:
Benzimidazole, 1-(ethoxymethyl)-(8ci) exemplifies the versatility and significance of benzimidazole derivatives in both medicinal chemistry and industrial applications. Its synthesis, structural characteristics, reactivity, and biological activities make it an important compound for further exploration in pharmaceutical development.
The systematic identification of benzimidazole derivatives follows precise conventions established by the International Union of Pure and Applied Chemistry (IUPAC). Benzimidazole,1-(ethoxymethyl)-(8CI) is formally identified under the Chemical Abstracts Service (CAS) registry number 18250-01-6. Its molecular formula is C₁₀H₁₂N₂O, corresponding to a molecular weight of 176.21508 g/mol. The IUPAC name 1-(ethoxymethyl)-1H-benzimidazole precisely defines its structure: the parent heterocycle is 1H-benzimidazole, with substitution occurring at the nitrogen atom (N1) of the imidazole ring by an ethoxymethyl group (-CH₂OCH₂CH₃) [1].
The "8CI" designation references the eighth collective index period of Chemical Abstracts, confirming its classification within a specific chemical naming framework. Structural analysis reveals that the ethoxymethyl group introduces an ether-linked ethyl chain, enhancing the molecule’s lipophilicity compared to unsubstituted benzimidazole (log P = 0.90). This modification impacts electronic distribution, as evidenced by spectroscopic shifts and altered dipole moments relative to simpler analogs like 1-methoxybenzimidazole (PubChem CID: 12490627) [4]. The ethoxymethyl side chain adopts rotational flexibility, influencing conformational dynamics in solution and solid states.
Table 1: Structural and Nomenclature Comparison of Selected Benzimidazole Derivatives
Compound | Systematic Name | CAS Registry No. | Molecular Formula | Substituent Position |
---|---|---|---|---|
Benzimidazole,1-(ethoxymethyl)-(8CI) | 1-(ethoxymethyl)-1H-benzimidazole | 18250-01-6 | C₁₀H₁₂N₂O | N1 |
1-Methoxybenzimidazole | 1-methoxy-1H-benzimidazole | Not specified | C₈H₈N₂O | N1 |
4-Methoxyazobenzene | (4-methoxyphenyl)-phenyldiazene | 15516-72-0 | C₁₃H₁₂N₂O | C4 (aryl ring) |
The development of N1-alkylated benzimidazoles, including the ethoxymethyl derivative, emerged from systematic efforts to modulate the pharmacodynamic and pharmacokinetic profiles of the parent scaffold. Early synthetic routes to benzimidazoles involved condensation of o-phenylenediamine with carboxylic acids or aldehydes, but N1-specific alkylation required protective strategies or transition metal catalysis to achieve regioselectivity [3]. The ethoxymethyl variant was likely synthesized as part of broader explorations into N-ether derivatives, where alkoxymethyl groups were found to balance solubility and membrane permeability.
A significant milestone in the application of ethoxymethylbenzimidazoles occurred in pharmaceutical lead optimization. For instance, research into nonsteroidal mineralocorticoid receptor antagonists employed benzimidazole as a bioisostere for amide functionalities. In one development pathway, the replacement of metabolically labile exocyclic amides in oxazolidinedione-based high-throughput screening hits with benzimidazole rings improved microsomal stability. While not explicitly detailing the ethoxymethyl derivative, this work established benzimidazole N-substitution as a viable strategy for enhancing drug-like properties [5]. The ethoxymethyl group specifically may have been investigated to fine-tune lipophilicity or metabolic resistance, as its ether linkage could reduce susceptibility to esterase-mediated hydrolysis compared to ester-containing side chains.
Benzimidazole,1-(ethoxymethyl)-(8CI) exemplifies the broader significance of benzimidazoles as privileged scaffolds in medicinal chemistry. Privileged scaffolds are molecular frameworks capable of providing high-affinity ligands for multiple biologically distinct targets through strategic substitution. The benzimidazole nucleus satisfies this definition through its versatile hydrogen bonding capacity (donor and acceptor sites), aromatic character facilitating π-π stacking, and tolerance for diverse N1 and C2 modifications [3] [6]. The ethoxymethyl group at N1 enhances these inherent properties by:
Table 2: Biological Activities of Structurally Related N-Substituted Benzimidazole Derivatives
Biological Target | Example Benzimidazole Derivative | Key Modification | Reported Activity (IC₅₀/Ki) | Reference |
---|---|---|---|---|
Monoamine Oxidase B (MAO-B) | Compound 16d | Primary amide at C-position | 67.3 nM | [2] |
Acetylcholinesterase (AChE) | Compound 1b | N-{2-[4-(Benzimidazol-2-yl)phenoxy]ethyl} substituted amine | 0.13 µM (hAChE) | [3] |
Mineralocorticoid Receptor (MR) | Compound 2p | Oxazolidinedione linked to benzimidazole | Comparable efficacy to spironolactone (in vivo) | [5] |
The enduring relevance of the benzimidazole scaffold, including its 1-(ethoxymethyl) variant, lies in this demonstrable versatility across therapeutic areas—spanning neurodegenerative disease (Parkinson's via MAO-B inhibition) [2], infectious disease (antiprotozoal agents) [3] [6], and cardiovascular disorders (hypertension via MR antagonism) [5]. This broad applicability underscores its status as a cornerstone heterocycle in rational drug design.
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: